molecular formula C14H14F2N2O2 B6494692 N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide CAS No. 1334370-86-3

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

Cat. No. B6494692
CAS RN: 1334370-86-3
M. Wt: 280.27 g/mol
InChI Key: GTGFCUZDGULLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide” is a chemical compound that belongs to the class of azetidines . Azetidines are organic compounds containing a saturated, four-membered heterocyclic ring with one nitrogen atom and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring, a cyclopropyl group attached to the nitrogen atom of the ring, and a 3,4-difluorobenzoyl group and a carboxamide group attached to the first and third carbon atoms of the ring, respectively .

Scientific Research Applications

N-CP-DFBA has a wide range of applications in scientific research. It has been used in the synthesis of various biologically active compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been used in the synthesis of compounds that have potential applications in the treatment of Alzheimer’s disease. In addition, N-CP-DFBA has been used in the synthesis of compounds with potential applications in the treatment of cancer.

Mechanism of Action

N-CP-DFBA is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the enzyme, N-CP-DFBA can increase the levels of acetylcholine in the brain, leading to an increase in nerve impulse transmission.
Biochemical and Physiological Effects
N-CP-DFBA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of acetylcholine in the brain, leading to an increase in nerve impulse transmission. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to increase the levels of certain hormones in the body.

Advantages and Limitations for Lab Experiments

N-CP-DFBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of potential applications. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that N-CP-DFBA is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of N-CP-DFBA in scientific research. It could be used to synthesize compounds with potential applications in the treatment of Alzheimer’s disease, as well as compounds with potential anti-cancer properties. It could also be used to synthesize compounds with potential anti-inflammatory and antioxidant properties. In addition, N-CP-DFBA could be used to synthesize compounds with potential applications in the treatment of other neurological disorders, such as Parkinson’s disease. Finally, N-CP-DFBA could be used to synthesize compounds with potential applications in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease.

Synthesis Methods

N-CP-DFBA can be synthesized by a two-step process. The first step involves the reaction of 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid with cyclopropylmagnesium bromide to form an intermediate. The second step involves the reaction of the intermediate with hydrochloric acid to form N-CP-DFBA.

properties

IUPAC Name

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2/c15-11-4-1-8(5-12(11)16)14(20)18-6-9(7-18)13(19)17-10-2-3-10/h1,4-5,9-10H,2-3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGFCUZDGULLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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